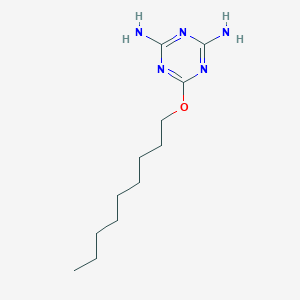

6-nonoxy-1,3,5-triazine-2,4-diamine

Description

Properties

CAS No. |

19619-57-9 |

|---|---|

Molecular Formula |

C12H23N5O |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

6-nonoxy-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C12H23N5O/c1-2-3-4-5-6-7-8-9-18-12-16-10(13)15-11(14)17-12/h2-9H2,1H3,(H4,13,14,15,16,17) |

InChI Key |

ZXGNFNGZQRAOMV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC1=NC(=NC(=N1)N)N |

Canonical SMILES |

CCCCCCCCCOC1=NC(=NC(=N1)N)N |

Other CAS No. |

19619-57-9 |

Origin of Product |

United States |

Preparation Methods

Stepwise Chlorine Displacement

The classical approach to 1,3,5-triazine derivatives involves sequential nucleophilic substitution of chlorines in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For 6-nonyl-1,3,5-triazine-2,4-diamine, this method would require two substitution steps:

-

Primary substitution : Reaction of cyanuric chloride with nonylamine to replace one chlorine atom, forming 2,4-dichloro-6-nonyl-1,3,5-triazine.

-

Secondary substitution : Ammonolysis or reaction with ammonia to displace the remaining chlorines, yielding the target diamine.

However, challenges arise due to the high reactivity of cyanuric chloride, which often leads to over-substitution or side reactions. Modest and Levine’s early work on analogous dihydrotriazines highlighted the necessity for precise temperature control (-10°C to 0°C) and stoichiometric ratios to prevent oligomerization.

One-Pot Multicomponent Condensation

Three-Component Reaction with Cyanoguanidine

A scalable, one-pot synthesis route has been validated for structurally similar 1,3,5-triazine-2,4-diamines. The general protocol involves:

-

Reactants : Cyanoguanidine, aldehydes, and amines.

-

Conditions : Acidic or basic medium under microwave irradiation.

For 6-nonyl derivatives, substituting the aldehyde with a nonyl-containing precursor (e.g., nonanal) and the amine with ammonia could theoretically yield the target compound. A representative procedure from Liu et al. involves:

-

Condensing cyanoguanidine, nonanal, and ammonia in pyridine at 120°C under microwave irradiation for 12 minutes.

-

Isolating the product via filtration and recrystallization from dimethylformamide (DMF).

This method offers 88–93% yields for aryl-substituted analogs, suggesting potential adaptability for alkyl chains.

Table 1. Optimization Parameters for Multicomponent Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 120°C | Maximizes cyclization |

| Solvent | Pyridine | Enhances basicity |

| Reaction Time | 12 min (microwave) | Reduces side reactions |

| Molar Ratio (1:2:3) | 2:1:1 | Balances reactivity |

Microwave-Assisted Dimroth Rearrangement

Mechanistic Pathway

Microwave irradiation significantly accelerates the Dimroth rearrangement, a key step in converting dihydrotriazine intermediates to aromatic triazines. For example:

-

Intermediate formation : A three-component reaction of cyanoguanidine, nonanal, and ammonia generates a dihydrotriazine.

-

Rearrangement : Base-induced Dimroth rearrangement at 75–100°C reorganizes the intermediate into 6-nonyl-1,3,5-triazine-2,4-diamine.

Ma et al. demonstrated that sodium hydroxide (50% in aqueous ethanol) effectively drives this rearrangement, achieving 21–56% yields for aryl-substituted variants. Adapting this protocol for alkyl chains may require longer reaction times or elevated temperatures to accommodate reduced aromatic resonance stabilization.

Challenges in Alkyl-Substituted Triazine Synthesis

Steric and Electronic Effects

The introduction of a nonyl group introduces steric hindrance, which can impede both nucleophilic substitution and cyclocondensation steps. Key limitations include:

-

Reduced reactivity of alkylamines : Compared to arylamines, nonylamine’s lower nucleophilicity necessitates stronger bases or prolonged reaction times.

-

Solubility issues : Long alkyl chains reduce solubility in polar solvents (e.g., pyridine), necessitating mixed-solvent systems (e.g., DMF/ethanol).

Table 2. Comparative Analysis of Substituted Triazines

| Substituent Type | Yield Range (%) | Reaction Time (min) | Preferred Solvent |

|---|---|---|---|

| Aryl | 44–93 | 12–180 | Pyridine/DMF |

| Alkyl (Nonyl) | Not reported | Estimated 30–60 | DMF/Ethanol |

Industrial-Scale Production Considerations

Solvent Recovery and Purification

Industrial synthesis prioritizes solvent recyclability and minimal purification steps. For 6-nonyl-1,3,5-triazine-2,4-diamine:

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 4,6-diamino-2-nonoxy- undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other substituents on the triazine ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Condensation Reactions: The amino groups can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted triazines, imines, amides, and various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

Applications in Chemistry

Building Block for Synthesis

This compound serves as a versatile building block in the synthesis of more complex triazine derivatives. Its unique nonyl group enhances its chemical reactivity, making it suitable for various organic transformations including oxidation and substitution reactions.

Polymer Production

In the industrial sector, 6-nonoxy-1,3,5-triazine-2,4-diamine is utilized in the production of polymers and resins due to its stability and favorable chemical properties. It can contribute to the development of materials with enhanced durability and functionality.

Biological Applications

Anticancer Activity

Research indicates that compounds with a similar triazine scaffold exhibit promising anticancer properties. Specifically, studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells by modulating critical signaling pathways .

Anti-inflammatory Potential

The compound has also been investigated for its potential as an anti-inflammatory agent. Its interactions with various enzymes involved in metabolic pathways suggest that it could play a role in modulating inflammatory responses .

Medical Applications

Drug Development

The compound's ability to selectively target cancer cells makes it a candidate for drug development. Research has demonstrated that derivatives of the triazine scaffold can effectively inhibit the growth of specific cancer cell lines while sparing non-cancerous cells .

Case Study: MDA-MB231 Cells

A notable study focused on the antiproliferative effects of related compounds on MDA-MB231 breast cancer cells showed significant growth inhibition. This highlights the therapeutic potential of triazine derivatives in oncology .

Industrial Applications

Stabilizers and Additives

In industry, this compound is used as an additive in various formulations to enhance stability and performance. Its chemical properties allow it to function effectively as a stabilizer in different chemical processes.

Mechanism of Action

The mechanism of action of s-Triazine, 4,6-diamino-2-nonoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis .

Comparison with Similar Compounds

Comparison with Similar Triazine Diamine Derivatives

Antimicrobial Activity

- 6-Aryl derivatives (e.g., 6-styryl, 6-phenyl): Exhibit broad-spectrum antimicrobial activity. For example, 6-styryl-triazine-2,4-diamines showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

- 6-Morpholino derivatives: Demonstrated moderate antifungal activity against Candida albicans (IC₅₀: 15–20 µM) .

Anticancer Activity

- N²,6-Diaryl-5,6-dihydrotriazines : Inhibited breast cancer cell lines (MCF-7, SKBR-3) with IC₅₀ values of 1–10 µM, attributed to DNA intercalation or topoisomerase inhibition .

- 6-Phenyl derivatives : Showed antileukemic activity (IC₅₀: 5 µM) in Jurkat cells via apoptosis induction .

Other Activities

- 6-Ethoxy-N-methyl derivative : Investigated as an intermediate for light stabilizers and agrochemicals due to its electron-withdrawing ethoxy group .

- Dihydrotriazines: Host ethanol in crystal lattices, influencing solubility and stability .

Physicochemical Properties

| Property | 6-Nonyl Derivative | 6-Phenyl Derivative | 6-Ethoxy-N-methyl Derivative | Dihydrotriazines |

|---|---|---|---|---|

| LogP (Predicted) | ~4.5 | ~2.8 | ~1.2 | ~3.0 |

| Aqueous Solubility | Low | Moderate | High | Moderate |

| Thermal Stability | High | High | Moderate | Low (due to dihydro ring) |

Key Observations :

- Longer alkyl chains (e.g., nonyl) increase logP, favoring blood-brain barrier penetration but complicating formulation .

- Ethoxy and morpholino groups enhance polarity, improving solubility for intravenous applications .

Structure-Activity Relationships (SAR)

- Substituent Bulk: Larger 6-substituents (e.g., nonyl, aryl) enhance lipophilicity and membrane targeting, critical for antimicrobial and anticancer activity .

- Electronic Effects : Electron-withdrawing groups (e.g., ethoxy) stabilize the triazine ring, influencing reactivity in synthesis .

- Ring Saturation : Dihydrotriazines exhibit conformational flexibility, improving binding to enzyme active sites but reducing metabolic stability .

Q & A

Basic: What are the standard synthetic routes for 6-nonoxy-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting cyanuric chloride with nonylamine derivatives under controlled pH and temperature conditions yields the target compound. Key reagents include polar solvents (e.g., DMF or DMSO) at 60–80°C, with stepwise addition of amines to minimize side reactions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or HPLC and adjusting stoichiometric ratios of reactants. Post-synthesis purification is achieved via recrystallization or column chromatography using ethyl acetate/hexane mixtures.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in the triazine ring appear as distinct singlet peaks in δ 7.5–8.5 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., m/z 237.351 for [M+H]⁺) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

- FT-IR: Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ and C-N vibrations at ~1600 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) guide the design of 1,3,5-triazine derivatives with enhanced antimicrobial or antitumor activity?

Methodological Answer:

- Substituent Optimization: Evidence shows that 6-aryl or alkyl groups (e.g., phenoxyethoxy or nonyl chains) improve lipid solubility and membrane permeability, enhancing antimicrobial activity . Replace the nonyl group with electron-withdrawing substituents (e.g., nitro or halogens) to modulate reactivity and target binding .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like biotin carboxylase or DNA gyrase .

- Biological Assays: Validate SAR hypotheses via minimum inhibitory concentration (MIC) tests for antimicrobial activity or MTT assays for cytotoxicity against cancer cell lines .

Advanced: How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Replicate Experiments: Ensure triplicate measurements under standardized conditions (pH, temperature, cell passage number).

- Control Variables: Test compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) to rule out degradation .

- Data Integration: Combine kinetic studies (e.g., time-dependent inhibition) with omics data (transcriptomics/proteomics) to identify off-target effects .

- Statistical Analysis: Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological variability .

Basic: What are the stability profiles of this compound under acidic, basic, or oxidative conditions?

Methodological Answer:

- Hydrolysis: The triazine ring is susceptible to hydrolysis in strong acids (e.g., HCl) or bases (e.g., NaOH), producing cyanuric acid and nonylamine derivatives. Monitor degradation via HPLC with a C18 column and UV detection at 254 nm .

- Oxidative Stability: Test resistance to H₂O₂ or KMnO₄. Use antioxidants (e.g., BHT) in formulations to prolong shelf life .

- Photostability: Store in amber vials under inert gas (N₂/Ar) to prevent UV-induced degradation .

Advanced: What strategies can overcome poor aqueous solubility of this compound in preclinical studies?

Methodological Answer:

- Co-Solvents: Use DMSO/PEG 400 mixtures (<10% v/v) to enhance solubility without cytotoxicity .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release and improved bioavailability .

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) via esterification, which hydrolyze in vivo to release the active compound .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation of fine particles .

- Waste Disposal: Neutralize acidic/basic waste with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced: How can mechanistic studies elucidate the compound’s mode of action in antimicrobial or anticancer contexts?

Methodological Answer:

- Enzyme Inhibition Assays: Test inhibition of dihydrofolate reductase (DHFR) or topoisomerase IV using fluorogenic substrates (e.g., methotrexate displacement assays) .

- Genomic Profiling: Perform RNA-seq on treated bacterial/cancer cells to identify dysregulated pathways (e.g., folate biosynthesis or DNA repair) .

- Molecular Dynamics Simulations: Simulate binding interactions with target proteins (e.g., 50 ns simulations in GROMACS) to predict residence times and binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.